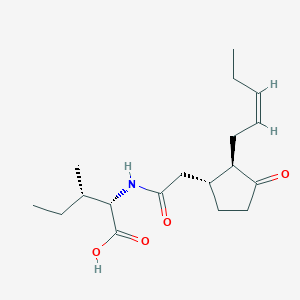
(-)-jasmonoyl-L-isoleucine
Übersicht
Beschreibung
(-)-Jasmonoyl-L-isoleucine is a naturally occurring plant hormone that plays a crucial role in plant defense mechanisms and growth regulation. It is a conjugate of jasmonic acid and the amino acid L-isoleucine. This compound is involved in the jasmonate signaling pathway, which is essential for plants to respond to environmental stresses such as herbivory, pathogen attack, and mechanical damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-jasmonoyl-L-isoleucine typically involves the esterification of jasmonic acid with L-isoleucine. The process can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions to prevent racemization.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically modified microorganisms that can produce jasmonic acid and L-isoleucine, followed by enzymatic conjugation. This method is advantageous due to its sustainability and potential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Jasmonoyl-L-isoleucine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonoyl-L-isoleucine derivatives with altered biological activities.
Hydrolysis: The ester bond can be hydrolyzed to release jasmonic acid and L-isoleucine.
Conjugation: It can form conjugates with other molecules, enhancing its stability and activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using specific ligases or chemical coupling agents.
Major Products:
Oxidation Products: Various oxidized jasmonoyl-L-isoleucine derivatives.
Hydrolysis Products: Jasmonic acid and L-isoleucine.
Conjugates: Enhanced stability and activity conjugates with other biomolecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: (-)-Jasmonoyl-L-isoleucine is used as a model compound to study the jasmonate signaling pathway and its role in plant defense mechanisms. It is also used in the synthesis of analogs to explore structure-activity relationships.
Biology: In biological research, this compound is used to investigate plant responses to biotic and abiotic stresses. It helps in understanding the molecular mechanisms underlying plant immunity and growth regulation.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in human health, particularly in anti-inflammatory and anticancer therapies.
Industry: In agriculture, this compound is used to develop biopesticides and growth regulators to enhance crop resistance to pests and environmental stresses.
Wirkmechanismus
(-)-Jasmonoyl-L-isoleucine exerts its effects by binding to the jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1), forming a complex that promotes the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes involved in plant defense and growth regulation. The pathway involves several molecular targets and signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the production of secondary metabolites.
Vergleich Mit ähnlichen Verbindungen
Methyl Jasmonate: Another jasmonate derivative with similar biological activities but different stability and volatility.
Jasmonic Acid: The precursor of (-)-jasmonoyl-L-isoleucine, involved in the same signaling pathway but with distinct roles.
Jasmonoyl-L-valine: A similar conjugate with L-valine instead of L-isoleucine, showing different binding affinities and activities.
Eigenschaften
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-4-6-7-8-14-13(9-10-15(14)20)11-16(21)19-17(18(22)23)12(3)5-2/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,19,21)(H,22,23)/b7-6-/t12-,13+,14+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZYPBGPOGJMBF-QRHMYKSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420572 | |
| Record name | (-)-JA-L-Ile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120330-93-0 | |
| Record name | Jasmonic acid isoleucine conjugate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120330-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-JA-L-Ile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Jasmonoylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)
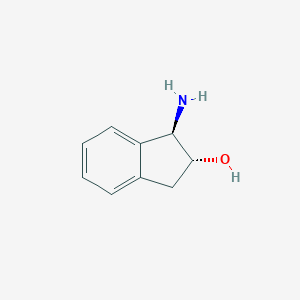
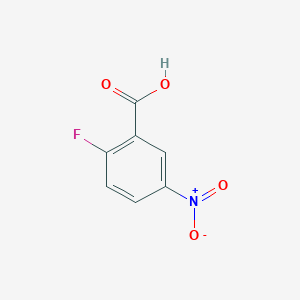

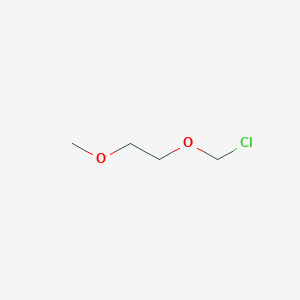
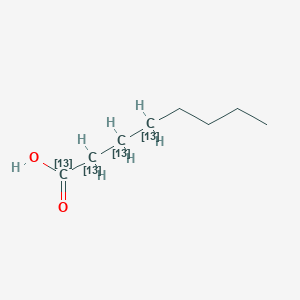
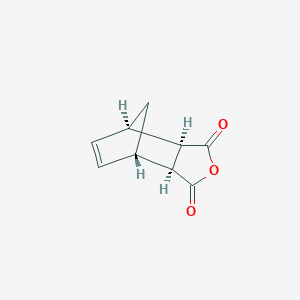
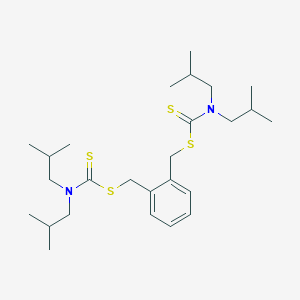
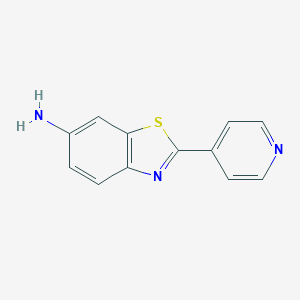

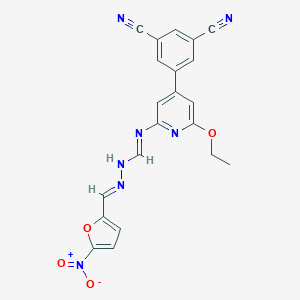
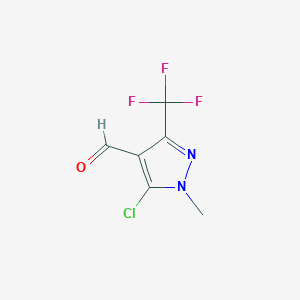
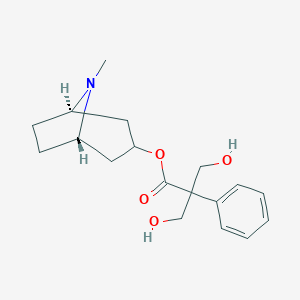
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
